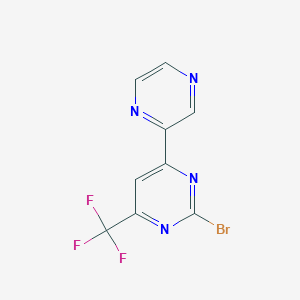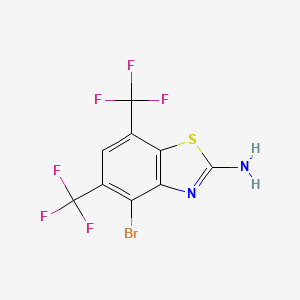
2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole is a chemical compound with the molecular formula C9H3BrF6N2S and a molecular weight of 365.09 g/mol . This compound is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a benzothiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the benzothiazole ring.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole has several scientific research applications, including:
Proteomics: It is used as a reagent in proteomics research to study protein interactions and functions.
Chemical Biology: The compound is employed in chemical biology to investigate the mechanisms of various biological processes.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals and study their effects on biological systems.
Material Science: It is also used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,5-bis(trifluoromethyl)aniline: This compound shares the bromine and trifluoromethyl groups but lacks the benzothiazole ring.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of an amino group.
4-Bromo-2-nitro-5-(trifluoromethyl)aniline: Contains a nitro group instead of an amino group.
Uniqueness
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole is unique due to the presence of both bromine and trifluoromethyl groups on a benzothiazole ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H3BrF6N2S |
|---|---|
Molekulargewicht |
365.09 g/mol |
IUPAC-Name |
4-bromo-5,7-bis(trifluoromethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H3BrF6N2S/c10-4-2(8(11,12)13)1-3(9(14,15)16)6-5(4)18-7(17)19-6/h1H,(H2,17,18) |
InChI-Schlüssel |
VIGHWXGBXPMMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=C1C(F)(F)F)Br)N=C(S2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)

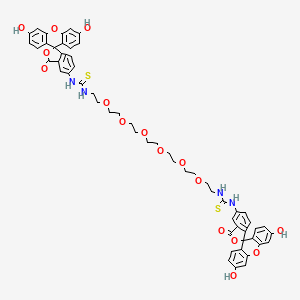
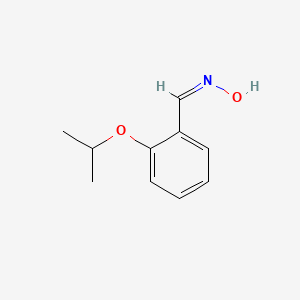
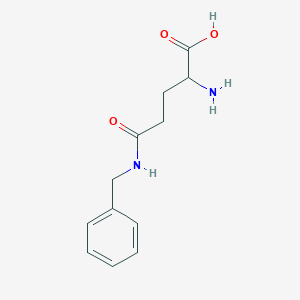
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
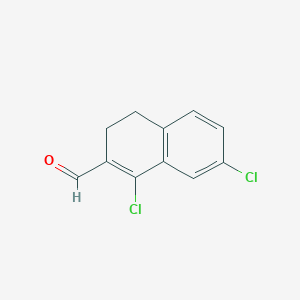
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
